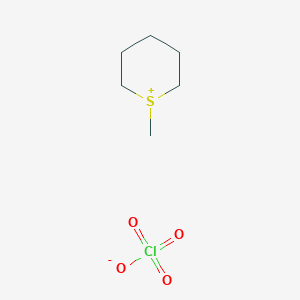
1-Methylthian-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylthian-1-ium perchlorate is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a methyl group attached to a thian-1-ium cation, paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium perchlorate can be synthesized through a quaternization reaction where a thian-1-ium compound is reacted with a methylating agent in the presence of a perchlorate source. The reaction typically involves the use of methyl iodide or methyl sulfate as the methylating agent and perchloric acid as the perchlorate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylthian-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-1-ium cation to a thiane derivative.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted thian-1-ium compounds.
Scientific Research Applications
1-Methylthian-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Methylthian-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The perchlorate anion may also play a role in modulating the activity of the compound by affecting its solubility and stability.
Comparison with Similar Compounds
4,4′-Bipyridin-1-ium perchlorate: This compound also contains a perchlorate anion and exhibits similar supramolecular interactions.
1,3-Thiazolo[3,2-b][1,2,4]triazolium perchlorate: Another quaternary ammonium salt with a perchlorate anion, used in surfactant applications.
Uniqueness: 1-Methylthian-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
56136-46-0 |
|---|---|
Molecular Formula |
C6H13ClO4S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-methylthian-1-ium;perchlorate |
InChI |
InChI=1S/C6H13S.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SKAPCFXNSUMFFK-UHFFFAOYSA-M |
Canonical SMILES |
C[S+]1CCCCC1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


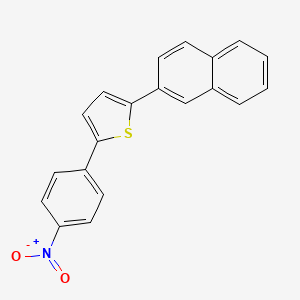
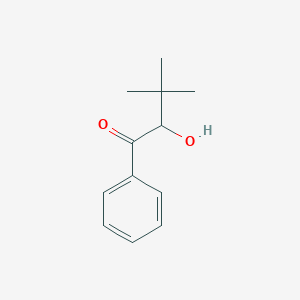
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
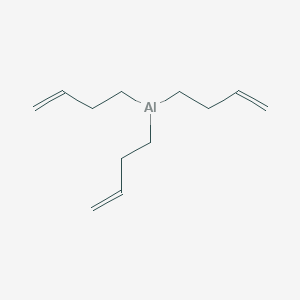
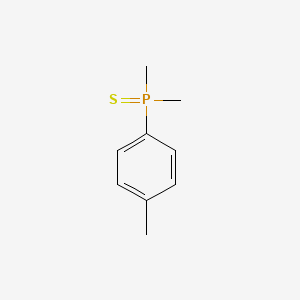
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
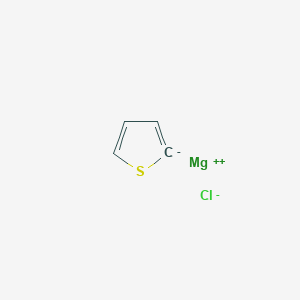
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
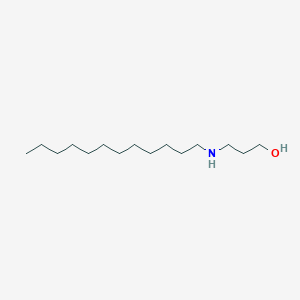
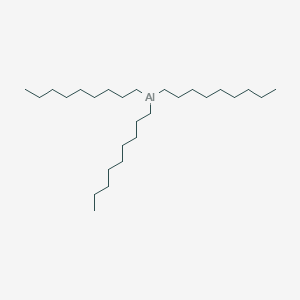
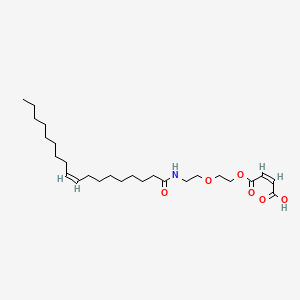

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
